

Technical Support Center: Troubleshooting Protein Degradation with Thalidomide-O-C10-NH2

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Compound of Interest

Compound Name: *Thalidomide-O-C10-NH2*

Cat. No.: *B15073282*

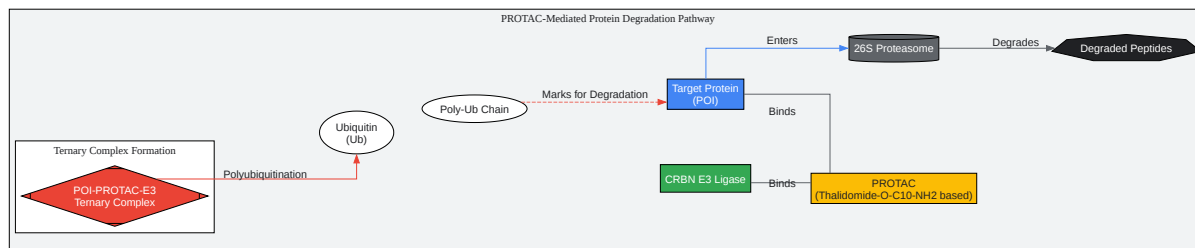
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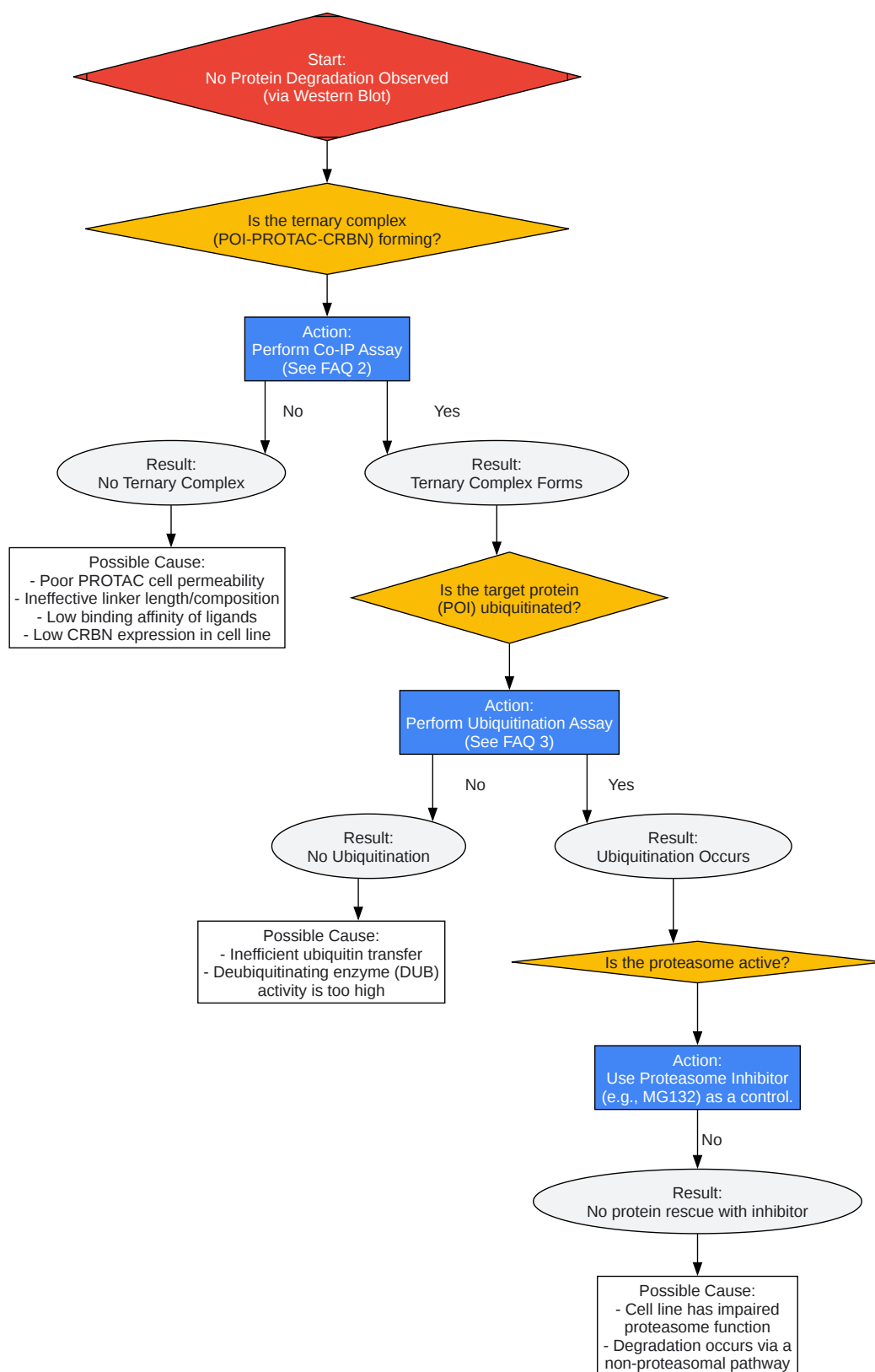
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using **Thalidomide-O-C10-NH2** as a Cereblon (CRBN) E3 ligase ligand in Proteolysis Targeting Chimera (PROTAC) experiments.

Understanding the Mechanism of Action

Thalidomide-O-C10-NH2 is a derivative of thalidomide designed to function as the E3 ligase-binding component of a PROTAC.^{[1][2][3][4]} PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.^{[5][6]} They consist of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase (in this case, **Thalidomide-O-C10-NH2** for CRBN), and a linker connecting the two.^{[7][8]}

The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.^[6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.^{[7][9]}





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